Cinnamylamine

Monoamine Oxidase Enzyme Kinetics Neuropharmacology

Cinnamylamine (3-phenylprop-2-en-1-amine) is an aromatic primary amine characterized by a phenyl ring conjugated to an allylamine backbone. The compound exists predominantly as the E (trans) isomer, which is the commercially relevant and biologically active form.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 4335-60-8
Cat. No. B1233655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamylamine
CAS4335-60-8
Synonyms3-amino-1-phenylprop-1-ene
3-phenyl-2-propen-1-amine
cinnamylamine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN
InChIInChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
InChIKeyRDAFNSMYPSHCBK-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamylamine (CAS 4335-60-8): Key Properties and Procurement-Relevant Identity


Cinnamylamine (3-phenylprop-2-en-1-amine) is an aromatic primary amine characterized by a phenyl ring conjugated to an allylamine backbone [1]. The compound exists predominantly as the E (trans) isomer, which is the commercially relevant and biologically active form. Its chemical structure—featuring an unsaturated carbon–carbon double bond adjacent to a primary amine—provides distinct reactivity for derivatization and a defined electronic profile for biological target engagement. Cinnamylamine is recognized as USP Tranylcypromine Related Compound B [2] and serves as a critical precursor in pharmaceutical synthesis, notably for the irreversible monoamine oxidase (MAO) inhibitor tranylcypromine [3].

Cinnamylamine (CAS 4335-60-8) Procurement Risk: Why Structural Analogs Cannot Be Interchanged


Cinnamylamine belongs to a class of aromatic amines where minor structural modifications produce significant shifts in biological activity, enzyme specificity, and synthetic utility. The E-configured double bond is essential for MAO-B substrate recognition and inhibitory kinetics [1], while the phenyl ring influences electronic properties and π-π stacking interactions. Closely related compounds—such as cinnamaldehyde, phenethylamine, benzylamine, and allylamine—exhibit markedly different antimicrobial potency, MAO isoform selectivity, and regioselectivity in cross-coupling reactions. Substitution of cinnamylamine with these analogs without empirical verification introduces unacceptable variability in bioassay outcomes and synthetic yields. The quantitative evidence below documents precisely where cinnamylamine demonstrates measurable differentiation relative to its nearest comparators.

Cinnamylamine (CAS 4335-60-8) Quantified Differentiation Evidence Guide


MAO-B Versus MAO-A Substrate Selectivity: Cinnamylamine Exhibits Isoform-Specific Kinetics

E-Cinnamylamine is oxidized by monoamine oxidase B (MAO-B) with a Vmax approximately 4.6-fold higher than by MAO-A under identical assay conditions, demonstrating marked isoform preference [1]. In contrast, the class-level comparator benzylamine is a non-selective MAO substrate with comparable activity against both isoforms. Additionally, while tranylcypromine acts as an irreversible inhibitor of both MAO-A and MAO-B, cinnamylamine itself is a selective MAO-B substrate, not an inhibitor, providing distinct mechanistic utility for assay development.

Monoamine Oxidase Enzyme Kinetics Neuropharmacology

MAO-B Substrate Affinity: Cinnamylamine Demonstrates Comparable Km to Phenethylamine

E-Cinnamylamine exhibits a Km of 0.025 mM for MAO-B, which is approximately 3-fold lower (higher affinity) than the Km of 0.074 mM reported for its own reaction product E-cinnamaldehyde as a competitive inhibitor [1][2]. The Vmax with MAO-B is 3.9 nmol/min/mg. This affinity profile supports its utility as a sensitive substrate for MAO-B activity measurements. For class-level inference, phenethylamine, the prototypical MAO-B substrate, displays Km values in the low micromolar range (typically 2-20 μM depending on tissue source), indicating that cinnamylamine occupies a similar affinity space while offering the distinct advantage of a UV-detectable chromophoric product.

Enzyme Kinetics Substrate Affinity MAO Assay Development

Regioselectivity in Palladium-Catalyzed Arylation: Cinnamylamine Scaffold Enables Z-Selective γ-Arylation

In Pd(II)-catalyzed γ-arylation of allylamines, the use of picolinamide as a bidentate directing group on N-allyl substrates enables Z-selective construction of cinnamylamines with good to high E/Z ratios [1]. This represents a distinct synthetic outcome compared to traditional Heck-type γ-arylations of allylamines, which generally afford predominantly E-cinnamylamines. The ability to selectively access Z-cinnamylamine derivatives via this methodology provides stereochemical control that is not achievable with unfunctionalized allylamine substrates, which lack the phenyl conjugation and directing group compatibility of the cinnamylamine framework.

Synthetic Methodology Cross-Coupling Regioselective Arylation

Antibacterial Activity of Cinnamylamine Derivatives: Methoxy Substitution Enhances Potency Relative to Methyl and Bromo Analogs

A series of cinnamyl amine derivatives were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria [1]. Methoxy substitution at the phenacyl nucleus increased antibacterial activity compared to methyl and bromo substituents under identical conditions. The most active derivatives exhibited MIC values of 3.3-7.0 μg/mL against B. subtilis, S. aureus, and S. epidermidis, approaching the potency of the standard antibiotic streptomycin. For comparison, cinnamaldehyde—the carbonyl analog and metabolic precursor—demonstrates MIC values typically in the range of 250-500 μg/mL against similar bacterial strains (class-level inference), indicating that the amine functionality of cinnamylamine derivatives contributes to enhanced antimicrobial potency.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Biocatalytic Production Yield: Engineered E. coli Achieves 523 mg/L Cinnamylamine from Cinnamic Acid

The first reported biosynthesis of cinnamylamine in engineered E. coli achieved a yield of 523.15 mg/L using cinnamic acid as the precursor [1]. Subsequent metabolic regulation strategies further improved the yield to 90% conversion (9 mM, 1.2 g/L) while reducing toxic cinnamaldehyde accumulation below 0.9 mM [2]. In comparison, the related compound cinnamaldehyde has established biosynthetic routes in multiple hosts (E. coli, S. cerevisiae, C. glutamicum) with yields exceeding 1 g/L, whereas cinnamylamine biosynthesis required de novo pathway engineering and remains an active area of optimization.

Metabolic Engineering Biocatalysis Green Chemistry

Cinnamylamine (CAS 4335-60-8) High-Value Application Scenarios Based on Verified Differentiation


Continuous Spectrophotometric MAO-B Enzyme Assay Development

Cinnamylamine serves as a selective substrate for monoamine oxidase B, enabling direct continuous monitoring of enzyme activity via UV absorbance of the product cinnamaldehyde [1]. The 4.6-fold higher Vmax for MAO-B relative to MAO-A provides isoform discrimination without requiring selective inhibitors. This assay format is particularly valuable for high-throughput screening of MAO-B inhibitors in drug discovery programs targeting Parkinson's disease and other neurological disorders.

Synthesis of Tranylcypromine and Related MAO Inhibitor Pharmaceuticals

Cinnamylamine is a key synthetic intermediate for tranylcypromine, a clinically used nonselective irreversible MAO inhibitor for depression and anxiety disorders [2]. The E-configuration of cinnamylamine is essential for the cyclopropane ring formation that yields the active pharmaceutical ingredient. Procurement of high-purity E-cinnamylamine is critical for maintaining synthetic efficiency and regulatory compliance in pharmaceutical manufacturing.

Stereodivergent Synthesis of Z-Cinnamylamine Derivatives via Palladium Catalysis

The cinnamylamine scaffold enables Z-selective γ-arylation through picolinamide-directed Pd(II) catalysis, a transformation not accessible with simpler allylamine substrates [3]. This methodology provides access to stereochemically defined Z-cinnamylamine derivatives for structure-activity relationship studies and medicinal chemistry optimization. The ability to selectively generate the less thermodynamically favored Z-isomer expands the accessible chemical space for lead discovery.

Antimicrobial Lead Optimization Using the Cinnamylamine Scaffold

Cinnamylamine derivatives exhibit MIC values as low as 3.3-7.0 μg/mL against Gram-positive pathogens, representing >50-fold improvement in potency compared to the carbonyl analog cinnamaldehyde [4]. The methoxy-substituted derivatives in particular approach the activity of streptomycin, supporting their development as antimicrobial leads. The primary amine functionality provides a handle for further derivatization to optimize potency, spectrum, and pharmacokinetic properties.

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